molecular formula C12H11BrClNO2 B14029842 ethyl 4-bromo-7-chloro-1-methyl-1H-indole-2-carboxylate

ethyl 4-bromo-7-chloro-1-methyl-1H-indole-2-carboxylate

Cat. No.: B14029842
M. Wt: 316.58 g/mol
InChI Key: PKILVUSJIFUKNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-bromo-7-chloro-1-methyl-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of bromine, chlorine, and methyl groups attached to the indole ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-bromo-7-chloro-1-methyl-1H-indole-2-carboxylate typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination and chlorination of an indole derivative, followed by esterification. For instance, the Fischer indole synthesis can be employed to construct the indole core, which is then functionalized with bromine and chlorine under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the bromination, chlorination, and esterification processes efficiently .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-7-chloro-1-methyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indole derivatives, while oxidation can produce indole oxides .

Scientific Research Applications

Ethyl 4-bromo-7-chloro-1-methyl-1H-indole-2-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 4-bromo-7-chloro-1-methyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s halogenated indole structure allows it to bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes, such as inhibition of viral replication or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-bromo-1H-indole-2-carboxylate
  • Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
  • 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives

Uniqueness

Ethyl 4-bromo-7-chloro-1-methyl-1H-indole-2-carboxylate is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. The presence of both bromine and chlorine atoms enhances its reactivity and potential for diverse applications in research and industry .

Properties

Molecular Formula

C12H11BrClNO2

Molecular Weight

316.58 g/mol

IUPAC Name

ethyl 4-bromo-7-chloro-1-methylindole-2-carboxylate

InChI

InChI=1S/C12H11BrClNO2/c1-3-17-12(16)10-6-7-8(13)4-5-9(14)11(7)15(10)2/h4-6H,3H2,1-2H3

InChI Key

PKILVUSJIFUKNU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=CC(=C2N1C)Cl)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.